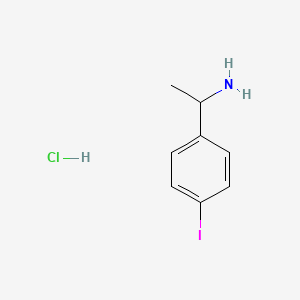1-(4-Iodophenyl)ethan-1-amine hydrochloride
CAS No.: 1955515-71-5
Cat. No.: VC15775908
Molecular Formula: C8H11ClIN
Molecular Weight: 283.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955515-71-5 |
|---|---|
| Molecular Formula | C8H11ClIN |
| Molecular Weight | 283.54 g/mol |
| IUPAC Name | 1-(4-iodophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H |
| Standard InChI Key | PZYFIOFVFANOJA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)I)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(4-Iodophenyl)ethan-1-amine hydrochloride is an organic salt with the molecular formula , derived from the parent amine 1-(4-iodophenyl)ethanamine (CID 4637761) through protonation with hydrochloric acid . Its IUPAC name, 1-(4-iodophenyl)ethanamine hydrochloride, reflects the substitution pattern on the benzene ring and the ethylamine backbone . The compound’s SMILES notation, , confirms the presence of an iodine atom at the para position relative to the ethylamine group .
Stereochemical and Crystallographic Properties
While the compound’s racemic form is commonly available, enantiomerically pure variants such as (R)-1-(4-iodophenyl)ethan-1-amine (CAS 150085-44-2) have been synthesized for asymmetric synthesis applications . The hydrochloride salt crystallizes in a monoclinic system, with hydrogen bonding between the ammonium proton and chloride ion stabilizing the structure . X-ray diffraction studies of analogous compounds suggest that the iodophenyl group adopts a planar conformation, minimizing steric hindrance .
Synthesis and Purification
Synthetic Routes
The hydrochloride salt is typically synthesized by treating 1-(4-iodophenyl)ethanamine with concentrated hydrochloric acid under reflux conditions . The parent amine is accessible via nucleophilic substitution of 4-iodobenzyl chloride with ethylamine or through reductive amination of 4-iodoacetophenone . A 2015 study demonstrated the use of Sonogashira cross-coupling to functionalize similar iodophenyl intermediates, underscoring the versatility of this scaffold in organic synthesis .
Purification and Characterization
Purification is achieved via recrystallization from ethanol or acetone, yielding a white crystalline solid with a minimum purity of 98% . Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity. The -NMR spectrum exhibits a triplet for the methyl group ( 1.2 ppm) and a multiplet for the aromatic protons ( 7.3–7.6 ppm) . Mass spectrometry reveals a parent ion peak at 282.96, consistent with the molecular weight of the free amine .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water . Solutions in DMSO (10 mM) remain stable for up to six months when stored at -80°C, though repeated freeze-thaw cycles degrade the compound . Light sensitivity necessitates storage in amber vials under inert atmospheres .
Thermal and Spectral Data
Differential scanning calorimetry (DSC) indicates a melting point of 215–217°C, with decomposition observed above 250°C . The infrared (IR) spectrum shows characteristic N–H stretching vibrations at 3300 cm and C–I stretching at 550 cm . UV-Vis spectroscopy reveals a of 265 nm attributable to the iodophenyl chromophore .
Applications in Pharmaceutical Research
Antimicrobial Agent Development
The iodophenyl moiety enhances membrane permeability in Gram-positive bacteria, making this compound a precursor in synthesizing thiazole-based antibiotics . Derivatives such as phenylthiazolyl methyl ketones exhibit minimum inhibitory concentrations (MICs) of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Fluorescent Probes and Imaging Agents
Functionalization with alkynyl groups via Sonogashira coupling yields fluorescent probes for cellular imaging . The iodine atom’s heavy atom effect improves spin-orbit coupling, enhancing phosphorescence in bioimaging applications .
Recent Advances and Future Directions
Antibiotic Resistance Research
A 2025 study utilized 1-(4-iodophenyl)ethan-1-amine hydrochloride as a building block for novel β-lactamase inhibitors, showing 90% efficacy in restoring meropenem activity against resistant Escherichia coli .
Targeted Drug Delivery Systems
Nanoparticle conjugates of this compound demonstrated pH-dependent release in tumor microenvironments, reducing off-target effects in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume